Ethylene glycol di-N-butyrate

Description

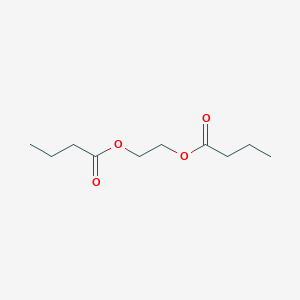

Structure

3D Structure

Properties

IUPAC Name |

2-butanoyloxyethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTRWCBAYKQWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871589 | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-72-6 | |

| Record name | Glycol dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of Ethylene Glycol Di N Butyrate

Process Optimization and Reaction Kinetics

Yield Enhancement and Purity Considerations

The synthesis of ethylene (B1197577) glycol di-n-butyrate is typically achieved through the esterification of ethylene glycol with butyric acid. The efficiency of this process is governed by reaction kinetics and chemical equilibrium. To enhance the product yield, several strategies can be employed, primarily focused on shifting the reaction equilibrium to favor the formation of the diester. According to Le Chatelier's principle, removing one of the products, in this case, water, will drive the reaction forward. This is commonly achieved by using a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed.

Another approach to increase yield is to use one of the reactants in stoichiometric excess. For instance, increasing the molar ratio of butyric acid to ethylene glycol can favor the formation of the diester over the monoester, ethylene glycol mono-n-butyrate. The choice of catalyst is also crucial; while strong mineral acids like sulfuric acid are effective, they can lead to side reactions and purification challenges. The optimization of reaction parameters such as temperature and pressure is vital. Esterification is a moderately endothermic reaction, and thus, increasing the temperature can increase the reaction rate, but excessively high temperatures might lead to undesirable byproducts.

Purity of the final product is a significant consideration. Crude ethylene glycol di-n-butyrate may contain several impurities, including unreacted ethylene glycol and butyric acid, the monoester byproduct, and residual catalyst. The purification process often involves multiple steps. First, the crude product is typically washed with a basic solution, such as sodium bicarbonate, to neutralize and remove the acidic catalyst and any remaining butyric acid. This is followed by washing with water to remove any remaining salts and water-soluble impurities.

Finally, fractional distillation under reduced pressure (vacuum distillation) is employed to separate the this compound from less volatile impurities and any remaining monoester or ethylene glycol. sciencemadness.org The boiling point of this compound is approximately 240°C at atmospheric pressure, making vacuum distillation a more energy-efficient method that prevents thermal degradation of the product. thegoodscentscompany.com For specific applications requiring very high purity, treatment with adsorbent materials like acid-activated clays (B1170129) can be used to remove trace impurities such as oxidation products. google.com

Table 1: Factors Influencing Yield and Purity in this compound Synthesis

| Parameter | Method for Yield Enhancement | Method for Purity Improvement |

|---|---|---|

| Reactant Ratio | Use of excess butyric acid to drive diester formation. | - |

| Water Removal | Azeotropic distillation (e.g., Dean-Stark apparatus). | - |

| Catalyst | Optimization of catalyst type and concentration. | Neutralization wash (e.g., sodium bicarbonate solution) to remove acid catalyst. |

| Temperature/Pressure | Control of reaction temperature to balance rate and side reactions. | Vacuum distillation to separate products without thermal degradation. |

| Final Purification | - | Fractional distillation, washing with water, use of drying agents, and treatment with adsorbents. sciencemadness.orggoogle.com |

Sustainable Synthesis Approaches for Glycol Esters

Biocatalytic Routes and Enzymatic Esterification

A prominent sustainable alternative to conventional chemical synthesis is the use of biocatalysis, specifically enzymatic esterification. Lipases, a class of enzymes, are highly effective catalysts for the synthesis of esters like this compound. nih.gov This method offers several advantages over traditional acid-catalyzed reactions. Enzymes operate under much milder conditions, typically at lower temperatures and atmospheric pressure, which significantly reduces energy consumption. unife.it

The high specificity of lipases minimizes the formation of byproducts, leading to a purer product and simplifying downstream purification processes. figshare.com Studies on the enzymatic synthesis of other glycol esters, such as ethylene glycol oleate (B1233923) and monostearate, have demonstrated the feasibility of achieving very high conversion rates, often exceeding 99%. unife.itacs.org These reactions can be conducted in solvent-free systems, which eliminates the environmental and safety concerns associated with organic solvents. figshare.comfigshare.com

Immobilized lipases are often used, where the enzyme is fixed onto a solid support. This allows for easy separation of the catalyst from the reaction mixture and enables the enzyme to be reused for multiple reaction cycles, making the process more cost-effective and sustainable. acs.org For example, in the synthesis of ethylene glycol monostearate, immobilized lipases have been successfully reused for up to four cycles with satisfactory results. figshare.comacs.org

Table 2: Comparison of Chemical vs. Enzymatic Esterification for Glycol Esters

| Parameter | Conventional Chemical Synthesis | Enzymatic (Biocatalytic) Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (often immobilized) unife.it |

| Temperature | High (e.g., >100°C) | Mild (e.g., 40-70°C) unife.it |

| Pressure | Atmospheric or higher | Atmospheric unife.it |

| Byproducts | Higher potential for side reactions and impurities | High selectivity, minimal byproducts figshare.com |

| Solvent | Often requires a solvent for water removal | Can be performed solvent-free acs.org |

| Catalyst Reusability | No (consumed or requires difficult recovery) | Yes (immobilized enzymes are easily recovered and reused) acs.org |

| Conversion Rate | Variable, equilibrium-limited | High, can exceed 99% unife.itacs.org |

Utilization of Renewable Feedstocks

The sustainability of this compound production can be further enhanced by sourcing its precursors, ethylene glycol and butyric acid, from renewable feedstocks instead of petrochemicals.

Renewable Ethylene Glycol: Ethylene glycol is traditionally produced from ethylene, a fossil fuel derivative. However, sustainable routes have been developed. A significant bio-based pathway involves the hydrogenolysis of glycerol (B35011), which is an abundant and low-cost byproduct of the biodiesel industry. rsc.orgresearchgate.net This process converts a waste stream from a renewable fuel process into a valuable chemical feedstock. Furthermore, ethylene glycol can be produced through the catalytic conversion of renewable cellulose, a primary component of non-food biomass. rsc.org Biotechnological routes are also emerging, where microorganisms are engineered to produce ethylene glycol from sugars like glucose and xylose. mdpi.commdpi.com

Renewable n-Butyric Acid: Butyric acid is commercially produced via the oxo synthesis of propylene (B89431) from petroleum. nrel.gov A green alternative is its production through the anaerobic fermentation of lignocellulosic biomass, such as agricultural residues like wheat straw and corn stover. frontiersin.orgmdpi.com Microorganisms, particularly species of Clostridium like Clostridium tyrobutyricum, are capable of converting the sugars derived from this biomass into butyric acid with high efficiency. nrel.govnrel.gov This fermentation process provides a direct route from renewable, non-food plant matter to a key chemical precursor. energy.gov

Green Chemistry Principles in this compound Production

The production of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry.

Prevention: Biocatalytic routes prevent waste by being highly selective, thus minimizing byproduct formation compared to conventional methods. figshare.com

Atom Economy: The ideal esterification reaction (C₂H₆O₂ + 2 C₄H₈O₂ → C₁₀H₁₈O₄ + 2 H₂O) has a high atom economy, as the only theoretical byproduct is water. The goal is to design a process that approaches this theoretical efficiency.

Less Hazardous Chemical Syntheses: Using enzymes as catalysts avoids the use of corrosive and hazardous strong acids like sulfuric acid. unife.it

Designing Safer Chemicals: The product itself is designed for specific applications, and its environmental profile would be considered in a full life-cycle analysis.

Safer Solvents and Auxiliaries: Enzymatic synthesis can be performed in a solvent-free medium, eliminating the need for auxiliary organic solvents. acs.org

Design for Energy Efficiency: Biocatalytic processes operate at or near ambient temperature and pressure, drastically reducing the energy input compared to high-temperature chemical synthesis. unife.it

Use of Renewable Feedstocks: As detailed in section 2.4.2, both ethylene glycol (from glycerol or cellulose) and butyric acid (from biomass fermentation) can be derived from renewable resources. rsc.orgfrontiersin.org

Reduce Derivatives: Direct enzymatic esterification avoids the need for protecting groups or intermediate derivatization steps that are sometimes required in complex organic syntheses.

Catalysis: Biocatalysis utilizes highly efficient and specific lipase (B570770) enzymes, which are superior to stoichiometric reagents and can be recycled and reused, especially when immobilized. acs.org

Design for Degradation: The biodegradability of the final ester product is an important consideration for its environmental impact after use.

Real-time Analysis for Pollution Prevention: In-process monitoring of the reaction (e.g., by measuring acid consumption) allows for precise control to maximize product formation and minimize waste. researchgate.net

Inherently Safer Chemistry for Accident Prevention: Using renewable feedstocks, mild enzymatic reaction conditions, and eliminating volatile organic solvents reduces the potential for chemical accidents, fires, and explosions.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Sustainable Synthesis |

|---|---|

| Prevention | High selectivity of enzymatic reactions minimizes waste generation. figshare.com |

| Atom Economy | Esterification has a high theoretical atom economy, with water as the main byproduct. |

| Catalysis | Use of reusable, immobilized lipase enzymes instead of corrosive mineral acids. acs.org |

| Renewable Feedstocks | Sourcing ethylene glycol from glycerol/cellulose and butyric acid from biomass fermentation. rsc.orgfrontiersin.org |

| Safer Solvents | Employing solvent-free reaction conditions. acs.org |

| Energy Efficiency | Operating at mild temperatures and atmospheric pressure reduces energy demand. unife.it |

Chemical Reactivity and Degradation Pathways of Ethylene Glycol Di N Butyrate

Hydrolytic Stability and Degradation Kinetics

Ethylene (B1197577) glycol di-N-butyrate, as a diester, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or both of the ester bonds. This reaction, which is the reverse of its synthesis via esterification, results in the formation of ethylene glycol and butyric acid. The process can be catalyzed by either an acid or a base. smolecule.com

The stability of ethylene glycol di-N-butyrate in aqueous environments is therefore dependent on factors such as pH, temperature, and the presence of catalysts. In neutral water, the hydrolysis rate is generally slow. However, under acidic or alkaline conditions, the rate of degradation increases significantly.

Acid-catalyzed hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This process is irreversible and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of an alkoxide and a carboxylic acid, which is then deprotonated in the basic medium to form a carboxylate salt.

While the general principles of ester hydrolysis are well-established, specific kinetic data, such as rate constants and half-life under various environmental conditions for this compound, are not extensively detailed in publicly available literature. However, the reaction can be summarized as follows:

Table 1: Hydrolysis Reaction of this compound

| Reactants | Products | Catalyst |

|---|

Oxidative Degradation Mechanisms

The chemical structure of this compound allows for oxidative degradation through several pathways. Oxidation can target the ester functional groups or the ethylene glycol backbone. Under specific conditions, the ester can be oxidized to form aldehydes or carboxylic acids. smolecule.com The presence of the ether-like linkage in the ethylene glycol backbone also influences its oxidative stability.

A potential, though less direct, degradation pathway involves the initial hydrolysis of the ester followed by the oxidation of the resulting ethylene glycol. The oxidation of ethylene glycol itself is a well-studied process and can proceed through various mechanisms depending on the oxidant. For instance, the Malaprade reaction describes the oxidative cleavage of α-glycols (1,2-diols) like ethylene glycol by periodic acid, which results in the cleavage of the carbon-carbon bond to form two molecules of formaldehyde. nih.gov

Another relevant oxidative pathway for related glycol ethers involves the formation of unstable bromate esters in the presence of bromate ions in an acidic medium, which then decompose via a two-electron transfer process. For diethylene glycol, a similar compound, this oxidative cleavage yields formaldehyde. While this specific mechanism has not been documented for this compound, it suggests that the glycol portion of the molecule is a potential site for oxidative attack after initial hydrolysis.

Radical-Induced Transformations and Fragmentation Processes in Glycol Esters

The degradation of glycol esters can be initiated by high-energy processes or radical initiators, leading to the formation of free radicals. The process often involves the homolytic cleavage of C-H or C-O bonds. For related poly(ethylene glycol) compounds, radical-induced degradation can occur as a chain process. researchgate.net This process can be initiated by hydroxyl radicals, which abstract a hydrogen atom to form a carbon-centered radical. researchgate.net

Specifically for this compound, a carbon-centered radical can be formed by the abstraction of a hydrogen atom from the ethylene glycol backbone (-O-CH₂-CH₂-O-). These carbon-centered radicals are key intermediates in the degradation pathway. researchgate.net Once formed, these radicals can undergo several reactions:

β-Scission: This is a common fragmentation pathway for radicals where a bond beta to the radical center is cleaved. researchgate.net This can lead to chain scission, breaking the molecule into smaller fragments.

Reaction with Oxygen: In the presence of oxygen, the carbon-centered radical can react to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another molecule, propagating the chain reaction and leading to the formation of hydroperoxides, which can further decompose into other oxidative products like aldehydes and carboxylic acids.

Rearrangement: The initial radical may undergo rearrangement to form a more stable radical before further reaction.

The addition of carbon-centered radicals to the carbonyl oxygen of the ester group is another possible, though less common, reaction pathway that can lead to C-O bond formation and complex molecular rearrangements. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect arises from the difference in zero-point vibrational energies of bonds to different isotopes; a bond to a heavier isotope (like deuterium, D) is stronger and has a lower zero-point energy than a bond to a lighter isotope (like protium, H). libretexts.orgprinceton.edu Consequently, breaking a C-D bond requires more energy and is slower than breaking a C-H bond.

In the context of radical-induced transformations of glycol esters, KIE can help identify the rate-determining step.

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. wikipedia.org For example, if hydrogen abstraction from the ethylene glycol backbone is the rate-limiting step in the degradation of this compound, substituting the hydrogens on the backbone with deuterium would result in a significantly slower reaction rate (a kH/kD > 1).

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and can be used to probe changes in hybridization at the transition state.

A study on the radiation-induced degradation of ethylene glycol demonstrated a significant KIE. When the protium atoms on the carbon skeleton were replaced with deuterium, the yield of acetaldehyde, a fragmentation product, decreased by a factor of 8. vestnikugrasu.org This large isotope effect indicates that the chain process of fragmentation of the carbon-centered ethylene glycol radicals is a key pathway and that C-H (or C-D) bond cleavage is critical to this process. vestnikugrasu.org This highlights how isotopic substitution can be used to increase the resistance of organic molecules to radical-induced fragmentation.

Table 2: Types of Kinetic Isotope Effects (KIE) in Radical Reactions

| KIE Type | Description | Typical kH/kD Value | Implication for Glycol Ester Degradation |

|---|---|---|---|

| Primary | Isotope is directly involved in bond breaking/formation in the rate-determining step. | > 2 | Indicates H-abstraction from the glycol or butyrate (B1204436) chain is rate-limiting. |

| Secondary | Isotope is not directly bonded in the cleaving bond but is near the reaction center. | 0.7 - 1.5 | Provides insight into the transition state structure of fragmentation or rearrangement steps. |

The radical-induced degradation of organic compounds, including glycol esters, can be inhibited by the presence of radical scavengers. Phenols and diphenols (such as catechols and hydroquinones) are particularly effective inhibitors. They function by donating a hydrogen atom from their hydroxyl group to the reactive radicals (R•), thereby quenching the radical and terminating the chain reaction. nih.gov

Phenol (ArOH) + R• → Phenoxyl Radical (ArO•) + RH

The resulting phenoxyl radical is stabilized by resonance, making it much less reactive than the initial carbon-centered or peroxyl radical it replaced. This effectively halts the propagation of the degradation chain.

The phenoxyl radicals can undergo further reactions. For example, they can react with another radical to form a stable, non-radical product. Alternatively, they can be oxidized to form quinones. nih.gov The conversion of phenols and catechols to the corresponding quinones is a key feature of their antioxidant and radical scavenging activity. nih.gov Therefore, the presence of such compounds can significantly enhance the stability of glycol esters in environments where radical-induced degradation is a concern.

Applications in Advanced Materials and Chemical Synthesis

Role as a Plasticizer in Polymer Formulations

The introduction of Ethylene (B1197577) glycol di-N-butyrate into a polymer formulation has a direct impact on its mechanical properties. By reducing the intermolecular forces between polymer chains, it lowers the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. This modification results in a material that is more flexible at ambient temperatures and less prone to becoming brittle, particularly in colder conditions.

The increased flexibility also contributes to the enhanced durability of the material. A plasticized polymer can better absorb physical impacts and withstand repeated flexing and bending without fracturing. This is because the plasticizer molecules allow for the dissipation of stress that would otherwise lead to crack propagation in a rigid material. The general effect of a plasticizer like Ethylene glycol di-N-butyrate on key mechanical properties is a decrease in tensile strength and an increase in elongation at break. nih.gov

Table 1: Illustrative Impact of this compound on Polymer Properties Note: The following data is illustrative and represents the typical effects of a plasticizer on a generic polymer. Specific values for this compound will vary depending on the polymer system and concentration.

| Property | Unplasticized Polymer | Plasticized Polymer |

|---|---|---|

| Tensile Strength | High | Lower |

| Elongation at Break | Low | Higher |

| Flexibility | Low | High |

| Durability | Moderate | High |

Polyvinyl chloride (PVC) is a widely used polymer that is inherently rigid. The addition of plasticizers is crucial for producing flexible PVC products. Polyester plasticizers, a class to which this compound belongs, are recognized as effective substitutes for traditional phthalate (B1215562) plasticizers in PVC formulations.

The performance of this compound in PVC is dependent on its compatibility with the polymer matrix. Good compatibility ensures that the plasticizer is evenly distributed and does not leach out over time, which could lead to embrittlement of the final product. The ester groups in this compound can interact with the polar C-Cl bonds in PVC, promoting miscibility. This results in a stable, homogeneous blend with improved flexibility and a softer feel. The use of such plasticizers can lead to PVC films that maintain their suppleness without compromising thermal stability.

Cellulose Acetate (B1210297) Butyrate (B1204436) (CAB) is a thermoplastic ester known for its excellent clarity, toughness, and weather resistance. It is often used in coatings, inks, and plastics. However, in some applications, particularly those requiring high flexibility or improved processing characteristics, plasticizers are necessary.

While specific research on the interaction between this compound and CAB is not extensively detailed in publicly available literature, the chemical similarity between the plasticizer and the butyrate groups in the CAB polymer suggests a high likelihood of good compatibility. The addition of a suitable plasticizer to CAB can lower its glass transition temperature, making it easier to process and enhancing its flexibility in the final application. In the context of polymer bonded explosives, where CAB is used as a binder, the choice of plasticizer is critical for achieving the desired mechanical properties and ensuring the safety and stability of the material. mdpi.com

Utility as a Specialty Solvent in Formulations

Beyond its role as a plasticizer, this compound serves as a high-boiling point, low-volatility specialty solvent. These characteristics are particularly advantageous in formulations where controlled evaporation and long-term stability are required.

In the coatings industry, this compound can function as a coalescing agent. Coalescing agents are essential in latex paints and coatings to ensure the formation of a continuous, uniform film as the coating dries. They temporarily soften the polymer particles, allowing them to fuse together into a cohesive film. The low volatility of this compound ensures that it remains in the film long enough to facilitate proper coalescence but eventually evaporates, leaving a durable and well-formed coating.

In adhesive formulations, the role of a solvent is to control the viscosity and drying time of the adhesive. The slow evaporation rate of this compound can be beneficial in applications where a longer open time is needed, allowing for proper positioning of the bonded substrates. Its solvent properties also help to dissolve other components in the adhesive formulation, leading to a homogeneous and stable product.

Table 2: Properties of this compound Relevant to Solvent Applications

| Property | Value | Implication for Formulations |

|---|---|---|

| Boiling Point | 240 °C | Low volatility, slow evaporation rate |

| Vapor Pressure | Low | Reduced VOC emissions, longer open time |

| Solubility | Good in many organic systems | Versatile solvent for various resins and additives |

The solvent properties of this compound also make it a candidate for use in specialty cleaning agent formulations. Its ability to dissolve oils, greases, and other organic residues can be leveraged in industrial and institutional cleaners. Its low volatility and high flash point offer safety advantages over more volatile solvents. For example, ethylene glycol-based solvents have found use in professional leather cleaning, where they can effectively remove dirt and debris. While direct data on this compound's performance in cleaners is limited, its chemical nature suggests it could be effective in heavy-duty cleaning applications where a slow-acting, powerful solvent is required.

Intermediate in Pharmaceutical Synthesis and Fine Chemicals Production

This compound, a diester of ethylene glycol and butyric acid, serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other fine chemicals. fiveable.me Its utility stems from the reactivity of its two ester functional groups, which can be modified through various chemical reactions to build intricate molecular architectures. While not a widely publicized starting material for blockbuster drugs, its availability and the chemical handles it possesses make it a valuable building block in both targeted synthesis and discovery chemistry.

Exploiting Chemical Reactivity for Derivatization

The core chemical value of this compound in synthesis lies in the reactivity of its ester linkages. These groups can undergo reactions such as transesterification and hydrolysis, allowing for the cleavage of the butyrate groups and the introduction of new functionalities. This process of derivatization is fundamental in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.

Transesterification: This reaction involves the exchange of the butoxy group of the ester with another alcohol. In the context of pharmaceutical synthesis, this could be a more complex, high-value alcohol that is part of a target active pharmaceutical ingredient (API). Catalyzed by either acids or bases, transesterification can proceed under relatively mild conditions. googleapis.com For instance, reacting this compound with a specific, functionalized alcohol (R-OH) would yield a new, potentially unsymmetrical, glycol diester, releasing butanol as a byproduct. This method is crucial for incorporating the ethylene glycol linker into larger molecules.

Hydrolysis: The ester bonds can also be cleaved by hydrolysis, typically under acidic or basic conditions, to yield ethylene glycol and butyric acid. While this reverses the formation of the compound, controlled partial hydrolysis could potentially yield ethylene glycol mono-N-butyrate, a bifunctional molecule with both a free hydroxyl group and an ester. This new intermediate can then undergo further, selective reactions at the hydroxyl site.

The chemical versatility of diesters makes them important building blocks for constructing more complex cyclic and polycyclic structures, which are common scaffolds in pharmacologically active compounds. fiveable.me The presence of two reactive sites allows for a range of synthetic transformations. fiveable.me

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reactants | Reagents/Conditions | Potential Product(s) | Significance in Synthesis |

|---|---|---|---|---|

| Transesterification | This compound + Functionalized Alcohol (R-OH) | Acid or Base Catalyst (e.g., H₂SO₄, NaOMe) | Ethylene glycol butyrate R-ester, Ethylene glycol di-R-ester | Introduces new, complex functional groups onto the ethylene glycol backbone. |

| Hydrolysis | This compound + Water | Acid (e.g., HCl) or Base (e.g., NaOH) | Ethylene glycol, Butyric acid | Regenerates the parent glycol; can be controlled for partial hydrolysis to create monoesters. |

| Aminolysis | this compound + Amine (R-NH₂) | Heat, Catalyst | N-substituted butyramide, Ethylene glycol | Forms amides, which are a cornerstone of many pharmaceutical structures. |

Custom Synthesis Capabilities for Pharmaceutical Intermediates

In the pharmaceutical and fine chemical industries, the ability to procure specific, non-standard chemical building blocks is critical for the development of novel molecules. While this compound may not be a common off-the-shelf intermediate for large-scale drug manufacturing, its true value is often realized through custom synthesis services. frontierspecialtychemicals.comgeosc.com

Companies specializing in chemical synthesis offer the production of a vast array of compounds on a contract basis, from research-scale milligrams to pilot-scale kilograms. frontierspecialtychemicals.comstrem.com These services are essential for pharmaceutical companies during the drug discovery and early development phases. geosc.com this compound can be either a product of such custom synthesis, created to exact purity specifications, or a starting point for the synthesis of more elaborate, custom-designed intermediates. customsynthesis.net

For a research program requiring a unique diester, a specialty chemical manufacturer can synthesize this compound and subsequently use it in a multi-step synthesis to create a proprietary API intermediate. geosc.comstrem.com This capability allows medicinal chemists to design molecules without being limited to readily available starting materials. The services offered by these specialized companies bridge the gap between a novel chemical concept and its practical realization. frontierspecialtychemicals.com For instance, a client can request the synthesis of a specific derivative of ethylene glycol, and the custom synthesis provider will design and execute the synthetic route, ensuring the final compound meets all quality and purity requirements. strem.com

Table 2: Overview of Custom Synthesis Services for Specialty Intermediates

| Service | Description | Relevance to Pharmaceutical Development |

|---|---|---|

| Route Design & Development | Designing and optimizing novel synthetic pathways for molecules that are not commercially available. frontierspecialtychemicals.com | Crucial for creating new chemical entities (NCEs) and proprietary intermediates. |

| Small-Scale Synthesis | Production of chemicals in milligram to gram quantities for initial research and screening. | Supports early-stage drug discovery and lead optimization activities. |

| Scale-Up & Kilo-Lab Production | Transitioning a synthetic process from the lab bench to larger-scale reactors (kilogram quantities). frontierspecialtychemicals.comgeosc.com | Provides sufficient material for preclinical studies, toxicology, and Phase I clinical trials. geosc.comstrem.com |

| Process Optimization | Refining reaction conditions to improve yield, purity, cost-effectiveness, and safety for larger-scale manufacturing. | Reduces the cost of goods for an API and ensures a robust manufacturing process. |

| Analytical Services | Characterization and purity validation of synthesized compounds using techniques like NMR, HPLC, and Mass Spectrometry. frontierspecialtychemicals.com | Ensures the quality and consistency of intermediates and final APIs, as required by regulatory agencies. |

Polymer Science and Material Integration

Blends and Composites Incorporating Ethylene (B1197577) Glycol Di-N-butyrateThere is no information available on the creation or properties of polymer blends or composites that include Ethylene glycol di-N-butyrate.

Intermolecular Interactions in Polymer Blends

Due to the complete absence of research on these specific topics for this compound, this article cannot be written. To do so would require speculation and the use of information for other, unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the subject matter.

Influence on Crystallization Behavior

There is currently a lack of specific scientific studies detailing the influence of this compound on the crystallization behavior of polymers. Research on analogous compounds, such as poly(ethylene glycol) (PEG), shows that such additives can act as plasticizers, affecting polymer chain mobility and thereby influencing crystallization temperatures and the degree of crystallinity in blends like those with poly(3-hydroxybutyrate) (PHB) or poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). researchgate.netresearchgate.net For instance, the addition of PEG to PHBV has been shown to increase the crystallinity of the polymer films. researchgate.net However, without direct experimental data, it is not possible to assert that this compound would produce a similar effect. The molecular structure and interactions of this specific ester with polymer chains would need to be investigated to determine its role as a nucleating agent or a crystallization inhibitor.

Polymer Structure-Property Relationships in Systems with this compound

Specific data on the structure-property relationships in polymeric systems containing this compound is not available in the reviewed scientific literature. The subsequent sections on mechanical and thermal properties are therefore based on general principles and findings for structurally related, but distinct, compounds.

Elastic Moduli and Tensile Properties

Direct experimental data on how this compound affects the elastic moduli and tensile properties of polymers is not found in the available research. In studies involving other ethylene glycol derivatives, the effects vary. For example, free-standing poly(ethylene glycol) (PEG) membranes exhibit very low values of Young's modulus, indicating high elasticity. mdpi.com When used as a plasticizer in bioplastics, ethylene glycol can increase tensile strength up to a certain concentration. smujo.id Conversely, loading PEG into a poly(ε-caprolactone) (PCL) matrix has been shown to have a detrimental effect on the tensile strength and toughness of the blends, reducing them by 20-40% at 25% (w/w) concentration. ul.ie Without dedicated studies, the specific impact of the di-N-butyrate ester of ethylene glycol on these mechanical properties remains undetermined.

Thermostability of Polymeric Blends

There is no specific information available regarding the thermostability of polymeric blends that include this compound. For context, studies on different systems show varied outcomes. The addition of poly(ethylene glycol) to poly(3-hydroxybutyrate) did not alter the thermal stability of the blends. researchgate.net In contrast, blends of ethylene glycol dimethacrylate (EGDMA) with methyl methacrylate (B99206) (MMA) and polycarbonate (PC) did not show improved thermal stability, which was attributed to the absence of aromatic rings that have higher dissociation energy. nih.gov Research on glycol-modified poly(ethylene terephthalate) (PET-G) has indicated that the unmodified polymer possessed the best thermal stability compared to composites with modified fillers. mdpi.com The thermal behavior of blends containing this compound would depend on its own degradation profile and its interaction with the specific polymer matrix, which requires empirical investigation.

Toxicological Assessment and Biochemical Mechanisms

In Vitro Toxicological Studies of Glycol Esters

In vitro studies are crucial for isolating the direct effects of chemical compounds on cells and tissues outside of a whole organism. Research on glycol ethers and their acetate (B1210297) derivatives has provided insights into their potential for cellular toxicity.

Studies on various hematopoietic cell lines, including those from human, mouse, and rat origins, have demonstrated the cytotoxic potential of certain glycol ethers. For instance, ethylene (B1197577) glycol monobutyl ether (EGBE) was identified as a potent toxin to the human promyelocytic cell line NB4. nih.gov The toxicity of these compounds was found to be dose- and time-dependent. nih.gov Factor-dependent cell lines, which rely on specific growth factors to survive and proliferate, were not found to be significantly more sensitive than leukemic cell lines. nih.gov

Further in vitro research using rat whole embryo cultures has been instrumental in understanding the developmental toxicity of these compounds. One study exposed rat embryos during the organogenesis phase (gestational days 9.5 to 11.5) to ethylene glycol and its various metabolites. nih.gov The results indicated that the metabolites, rather than the parent ethylene glycol, are responsible for the observed embryotoxicity. nih.gov The study identified a pattern of general embryotoxicity characterized by widespread cell death (necroses) rather than damage to specific target organs. nih.gov

The table below summarizes the embryotoxic concentrations of ethylene glycol and its metabolites found in the rat whole embryo culture study.

Table 1: Embryotoxic Concentrations in Rat Whole Embryo Culture

| Compound | Embryotoxic Concentration Range |

|---|---|

| Ethylene glycol (EG) | 100–200 mM |

| Glycolaldehyde (GAl) | 0.1–0.2 mM |

| Glycolic acid (GA) | 3 mM |

| Glyoxylic acid (GXA) | 0.3–1 mM |

| Glyoxal (GXAl) | 6 mM |

| Oxalic acid (OXA) | 1–3 mM |

Data sourced from Klug et al., 2001. nih.gov

These in vitro findings highlight the importance of metabolic activation in the toxicity of glycol derivatives and establish the cytotoxic and embryotoxic potential of this chemical class.

Metabolic Pathways and Metabolite Formation of Glycol Derivatives

The toxicity of glycol derivatives is intrinsically linked to their metabolism. After an ester like Ethylene glycol di-N-butyrate is hydrolyzed to its parent alcohol (ethylene glycol) and carboxylic acid (butyric acid), the glycol undergoes oxidative metabolism. ecetoc.org This process transforms the relatively inert parent compound into highly reactive and toxic metabolites. ecetoc.orgnih.gov

The primary metabolic pathway responsible for the toxicity of ethylene-based glycol ethers involves two key enzymes found predominantly in the cytosol of liver and other tissues. ecetoc.orgresearchgate.nettaylorandfrancis.com

Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase

The metabolism of glycol ethers parallels that of ethanol. nih.gov The process is a two-step oxidation reaction catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). ecetoc.orgresearchgate.netoit.edu

Step 1: Oxidation by Alcohol Dehydrogenase (ADH) : In the first step, ADH catalyzes the oxidation of the primary alcohol group of the glycol ether to an intermediate aldehyde. wikipedia.org This reaction uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH. wikipedia.org ADH enzymes are present in high levels in the liver and can metabolize a variety of alcohols, not just ethanol. wikipedia.orgtaylorandfrancis.com

Step 2: Oxidation by Aldehyde Dehydrogenase (ALDH) : The resulting aldehyde is highly reactive and is quickly oxidized by ALDH to a carboxylic acid. nih.govwikipedia.org This second step also utilizes NAD+ and is crucial for detoxification, although in the case of glycol ethers, the final acid product is often the primary toxicant. nih.gov

The efficiency of this metabolic conversion varies. Studies with human ALDH isozymes have shown that short-chain alkoxy acetaldehydes are oxidized more efficiently by the ALDH2 isozyme, while longer-chain and aryl-containing aldehydes are better substrates for ALDH3A1. nih.gov

Table 2: Key Enzymes in Glycol Ether Metabolism

| Enzyme | Location | Role | Cofactor |

|---|---|---|---|

| Esterases | Plasma, various tissues | Hydrolyze glycol esters to parent glycol and carboxylic acid | N/A |

| Alcohol Dehydrogenase (ADH) | Cytosol (primarily liver) | Oxidizes parent glycol to an intermediate aldehyde | NAD+ |

| Aldehyde Dehydrogenase (ALDH) | Cytosol, Mitochondria | Oxidizes intermediate aldehyde to an alkoxyacetic acid | NAD+ |

Formation of Alkoxyacetic Acids and Other Toxic Metabolites

The systemic toxicity of ethylene-based glycol ethers is mediated by their corresponding alkoxyacetic acid metabolites. ecetoc.org The specific acid formed determines the toxic outcome. epa.gov

Methoxyacetic Acid (MAA) and Ethoxyacetic Acid (EAA) : These metabolites, derived from ethylene glycol methyl ether and ethylene glycol ethyl ether respectively, are directly linked to testicular damage, bone marrow depression, and developmental toxicity. epa.gov

Butoxyacetic Acid (BAA) : This metabolite of ethylene glycol butyl ether is the agent responsible for causing red blood cell hemolysis. epa.gov

Glycolic and Oxalic Acid : In the case of ethylene glycol itself, metabolism by ADH and ALDH leads to the formation of several toxic intermediates, including glycolaldehyde, glycolic acid, glyoxylic acid, and finally oxalic acid. nih.govtaylorandfrancis.com These metabolites are responsible for the metabolic acidosis and kidney damage characteristic of ethylene glycol poisoning. taylorandfrancis.com

The accumulation of these acidic metabolites is the direct cause of the cellular and organ-level damage observed in toxicological studies. epa.govtaylorandfrancis.com

Mechanisms of Cellular and Organ-Level Interactions (General Toxicity Principles)

The toxic metabolites generated from glycol derivatives interact with cellular components, leading to dysfunction and cell death. The alkoxyacetic acids are considered the ultimate toxicants that mediate the effects on target organs such as the testes, bone marrow, and developing embryo. epa.govecetoc.org The precise mechanisms are complex, but a key pathway involves the induction of cellular stress.

Oxidative Stress Induction

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. There is evidence that some glycol ethers can induce oxidative stress.

A study investigating the effects of 4-week administration of different ethylene glycol ethers in rats found that 2-butoxyethanol (B58217) (BE) and 2-phenoxyethanol (B1175444) (PHE) induced oxidative stress in the brain. nih.gov The key findings included:

A decrease in the total antioxidant capacity in the frontal cortex and hippocampus. nih.gov

An increase in lipid peroxidation (a marker of oxidative damage to cell membranes) in the frontal cortex for both BE and PHE, and in the hippocampus for BE. nih.gov

A reduction in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), in the frontal cortex. nih.gov

These findings suggest that a mechanism of toxicity for certain glycol ethers involves the disruption of the natural antioxidant defense systems, leading to oxidative damage to vital cellular components in the central nervous system. nih.gov Furthermore, butyrate (B1204436), which would be a hydrolysis product of this compound, has been shown to modulate oxidative stress by affecting glutathione (GSH) and uric acid concentrations in human colonic mucosa. nih.gov

Mitochondrial Dysfunction

The hydrolysis of this compound can lead to mitochondrial dysfunction through the independent actions of ethylene glycol and butyrate.

Ethylene Glycol-Induced Mitochondrial Impairment: Ethylene glycol and its metabolites are known to interfere with mitochondrial function. This interference can disrupt cellular energy production and lead to oxidative stress. Studies on related compounds like ethylene glycol butyl ether (EGBE) have shown that exposure can impair mitochondrial function, resulting in an accumulation of reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death) nih.gov. The metabolites of ethylene glycol, such as glycolate, glyoxylate, and oxalate, have been specifically implicated in affecting mitochondrial processes. nih.gov These metabolites can inhibit key enzymes involved in cellular respiration, disrupting the citric acid cycle and oxidative phosphorylation, the primary pathways for ATP (energy) production in the cell. nih.gov

Butyrate's Influence on Mitochondria: Butyrate's effect on mitochondria is complex and context-dependent. In certain cell types, such as cervical cancer cells, butyrate has been shown to induce mitochondria-dependent apoptosis by specifically inhibiting mitochondrial complex I, a critical component of the electron transport chain. nih.govresearchgate.net Conversely, in other biological systems, butyrate can support mitochondrial health by promoting mitochondrial biogenesis, the process of generating new mitochondria. mdpi.com However, under conditions of systemic stress, such as sepsis, butyrate supplementation has been found to potentially exacerbate mitochondrial dysfunction in immune cells. mdpi.com

Table 1: Effects of Ethylene Glycol Metabolites on Mitochondrial Processes

| Metabolite | Effect on Mitochondria | Reference |

| Glycolate | Inhibits oxidative phosphorylation | nih.gov |

| Glyoxylate | Disrupts the citric acid cycle and oxygen consumption | nih.gov |

| Oxalate | Interferes with oxidative phosphorylation | nih.gov |

Immune Response Modulation

Upon hydrolysis, the butyrate component of this compound is a significant modulator of the immune system. Butyrate is a short-chain fatty acid (SCFA) with well-documented immunomodulatory properties. nih.gov

Butyrate exerts potent anti-inflammatory effects and plays a crucial role in maintaining immune homeostasis. nih.govmdpi.com It can influence both the innate and adaptive immune systems. Mechanistically, butyrate can modulate the phenotype and activity of various immune cells. For example, it can suppress the activation of pro-inflammatory pathways and reduce the secretion of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A). mdpi.com

Furthermore, butyrate influences T-cell differentiation, often promoting the development of regulatory T-cells (Tregs), which are critical for suppressing excessive immune responses. mdpi.commdpi.com However, the immunomodulatory effects of butyrate can be context-specific; in inflamed tissues, such as in ulcerative colitis, the typical anti-inflammatory gene regulation induced by butyrate may be impaired. nih.gov The ethylene glycol component is also noted to have potential immunomodulatory effects, with studies showing that poly(ethylene glycol) architectures can be engineered to inhibit immune receptor activation. nih.gov

Table 2: Modulation of Cytokine Release by Butyrate in an In-Vitro Co-Culture Model

| Cytokine | Effect of Butyrate on LPS-Activated Release | Reference |

| IL-1β | Increased | mdpi.com |

| TNF-α | Decreased | mdpi.com |

| IL-6 | No significant change | mdpi.com |

| IL-17A | Decreased | mdpi.com |

| IFN-γ | Decreased | mdpi.com |

| IL-10 | Decreased | mdpi.com |

Bioremediation Potential for Detoxification

The bioremediation of this compound from the environment would likely proceed via a two-step microbial process. The initial and critical step is the hydrolysis of the ester bond, followed by the degradation of the resulting ethylene glycol and butyric acid.

Step 1: Enzymatic Hydrolysis Microorganisms possessing esterase enzymes are capable of cleaving the ester linkage in this compound. Research on structurally similar compounds provides evidence for this potential. For instance, bacterial strains such as Rhodococcus sp. have been shown to efficiently hydrolyze the ester bonds of ethylene glycol dibenzoate, indicating that microbial esterases can act on such molecules. researchgate.net

Step 2: Degradation of Hydrolysis Products Once liberated, both ethylene glycol and butyric acid are readily biodegradable by a wide range of microorganisms.

Ethylene Glycol Degradation: Numerous common soil and aquatic bacteria can utilize ethylene glycol as a sole carbon and energy source. lsu.edu Species from genera such as Pseudomonas, Xanthobacter, and Serratia are known to degrade ethylene glycol and its ethers. lsu.edunih.gov The degradation pathways typically involve the oxidation of ethylene glycol into various acidic intermediates. nih.gov Methanogenic consortia can also degrade ethylene glycol under anaerobic conditions. nih.gov

Butyric Acid Degradation: As a simple short-chain fatty acid, butyric acid is a common metabolite in microbial processes and is easily metabolized by a vast array of bacteria and fungi through central metabolic pathways like the Krebs cycle and beta-oxidation.

This two-step microbial action presents a viable pathway for the natural attenuation and engineered bioremediation of environments contaminated with this compound.

Table 3: Microorganisms with Demonstrated Capability to Degrade Ethylene Glycol or its Ethers

| Microorganism | Substrate(s) Degraded | Reference |

| Pseudomonas sp. | Ethylene glycol monoalkyl ethers, Diethylene glycol | nih.gov |

| Xanthobacter autotrophicus | Ethylene glycol monoethyl and monobutyl ethers, Ethylene glycol | nih.gov |

| Oliptrichum macrosporum | Mono-Ethylene Glycol (MEG) | idosi.org |

| Bacillus niacini | Mono-Ethylene Glycol (MEG) | idosi.org |

| Streptomyces sp. | Mono-Ethylene Glycol (MEG) | idosi.org |

| Serratia, Citrobacter | Ethylene glycol | lsu.edu |

Environmental Fate, Ecotoxicology, and Sustainability Considerations

Biodegradation Pathways and Rates in Various Environmental Compartments

The primary mechanism for the environmental degradation of Ethylene (B1197577) glycol di-N-butyrate is expected to be the enzymatic hydrolysis of its ester bonds. This process breaks the molecule down into ethylene glycol and two molecules of n-butyric acid. This initial cleavage is a critical step, as the subsequent degradation pathways of ethylene glycol and butyric acid are well-documented.

Aerobic Degradation: In aerobic environments, the biodegradation of Ethylene glycol di-N-butyrate would commence with hydrolysis, followed by the rapid degradation of its components. Ethylene glycol is known to be readily biodegradable under aerobic conditions, with studies showing approximately 100% removal within 24 hours to 28 days. researchgate.net The process typically involves the oxidation of ethylene glycol to glycolaldehyde, which is then further oxidized to glycolic acid, glyoxylic acid, and ultimately mineralized to carbon dioxide and water. Butyric acid, a short-chain fatty acid, also undergoes rapid aerobic degradation.

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound would also begin with the hydrolysis of the ester linkages. The resulting ethylene glycol can be biodegraded anaerobically, although the rates may be slower than under aerobic conditions. researchgate.net The anaerobic degradation of ethylene glycol can proceed through pathways that form intermediates such as acetaldehyde. Butyric acid is also readily biodegradable under anaerobic conditions and is a common intermediate in the anaerobic digestion of organic matter.

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound is influenced by its physicochemical properties. Upon release into the environment, the compound's fate will be determined by its partitioning between air, water, soil, and sediment. The hydrolysis of the ester into ethylene glycol and butyric acid will significantly alter this behavior.

Ethylene glycol is completely miscible with water and has a low octanol-water partition coefficient (log Kow of -1.36), indicating it will predominantly reside in the aqueous phase and has a low potential for bioaccumulation. canada.ca It exhibits low adsorption to soil and sediment. inchem.org Butyric acid is also soluble in water. Consequently, following hydrolysis, the degradation products of this compound are expected to be mobile in aquatic and soil environments. The parent ester, this compound, is estimated to have a water solubility of 609.3 mg/L at 25°C. thegoodscentscompany.com

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

The ecotoxicological impact of this compound is largely determined by the toxicity of its hydrolysis products, ethylene glycol and butyric acid.

Direct ecotoxicity data for this compound is limited. However, the toxicity of ethylene glycol to aquatic organisms is generally low. inchem.org Acute toxicity values (LC50s and EC50s) for fish and aquatic invertebrates are typically greater than 10,000 mg/L. researchgate.net For instance, the 96-hour LC50 for three freshwater fish species ranged from 8,000 to 82,000 mg/L. waterquality.gov.au For freshwater crustaceans, the 48 to 96-hour LC50 values are in the range of 6,900 to 91,400 mg/L. waterquality.gov.au The toxicity of butyric acid to aquatic life is also a consideration, as short-chain fatty acids can be toxic at higher concentrations.

Interactive Data Table: Acute Toxicity of Ethylene Glycol to Aquatic Organisms

| Organism | Test Duration | Endpoint | Concentration (mg/L) |

| Freshwater Fish (3 species) | 96 hours | LC50 | 8,000 - 82,000 |

| Freshwater Amphibian (Xenopus laevis) | 48 hours | LC50 | 326 |

| Freshwater Crustacean (3 species) | 48-96 hours | LC50 | 6,900 - 91,400 |

| Marine Crustacean (Crangon crangon) | 96 hours | LC50 | 50,000 |

| Microalgae | - | EC50 (growth) | >6,500 |

Data sourced from various ecotoxicological studies. inchem.orgwaterquality.gov.au

The potential for this compound to bioaccumulate in food chains is considered low. This assessment is based on the properties of its primary degradation products. Ethylene glycol has a very low octanol-water partition coefficient (log Kow = -1.36), which indicates a low likelihood of partitioning into fatty tissues of organisms. canada.cainchem.org Measured bioconcentration factors for ethylene glycol in various aquatic organisms are low, confirming its low bioaccumulation potential. inchem.org Butyric acid, being a short-chain fatty acid, is readily metabolized by organisms and is not expected to bioaccumulate. Therefore, even if the parent ester were to be taken up by organisms, it is likely to be rapidly metabolized and its components would not persist or magnify in the food chain.

Environmental Risk Assessment Methodologies

Environmental risk assessment for chemical compounds like this compound involves a systematic process to evaluate the potential adverse effects on the ecosystem. This process generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. For this compound, a comprehensive environmental risk assessment would consider its potential to persist in the environment, bioaccumulate in organisms, and elicit toxic effects in various environmental compartments such as water, soil, and air.

Due to a lack of extensive specific data for this compound in publicly available literature, the risk assessment often relies on data from structurally similar compounds, such as other ethylene glycol ethers and acetates. nih.gov These related compounds are generally not considered persistent in the environment and are not expected to bioaccumulate. nih.gov They are typically classified as "practically non-toxic" to aquatic organisms based on acute toxicity tests. nih.gov

The ecological risk of substances like those in the Ethylene Glycol Ethers Group has been characterized using approaches like the ecological risk classification of organic substances (ERC). canada.ca This risk-based approach utilizes multiple metrics for both hazard and exposure, considering various lines of evidence to determine a risk classification. canada.ca For the seven substances in the Ethylene Glycol Ethers Group that were assessed, they were identified as having a low potential to cause ecological harm. canada.ca

Predicted No Effect Concentrations (PNECs)

Predicted No Effect Concentrations (PNECs) represent the concentration of a substance in an environmental compartment below which adverse effects are unlikely to occur. chemsafetypro.com The derivation of PNECs is a crucial step in environmental risk assessment. nih.gov

Two primary approaches are used to derive PNECs:

Assessment Factor (AF) Method: This deterministic approach involves dividing the lowest available toxicity value (e.g., LC50, EC50, or NOEC) by an appropriate assessment factor. chemsafetypro.comnih.gov The value of the AF (typically ranging from 10 to 1000) depends on the quantity and quality of the available ecotoxicological data. nih.gov

Species Sensitivity Distribution (SSD) Method: This statistical approach uses toxicity data from multiple species to create a distribution curve, from which a hazardous concentration for a certain percentage of species (e.g., HC5, the concentration hazardous to 5% of species) is derived. nih.govecetoc.org

Table 1: General Approach to PNEC Derivation using Assessment Factors

| Data Availability | Assessment Factor (AF) |

| At least one short-term L(E)C50 from each of three trophic levels (fish, invertebrates, and algae) | 1000 |

| One long-term NOEC (fish or invertebrates) | 100 |

| Two long-term NOECs from species representing two trophic levels (fish and/or invertebrates and/or algae) | 50 |

| Long-term NOECs from at least three species representing three trophic levels | 10 |

This table presents a generalized scheme for the application of assessment factors in PNEC derivation. The specific factors used can vary depending on the regulatory framework and the uncertainty of the available data.

Mitigation Strategies for Environmental Release

In the event of an environmental release of this compound, prompt and effective mitigation strategies are essential to minimize potential impacts on ecosystems. Given its expected properties as a liquid with low water solubility, strategies would focus on containment, recovery, and proper disposal.

Containment of Spills:

On Land: The primary step is to control the spread of the liquid. acs.org This can be achieved by creating dikes or levees around the spill using absorbent materials like vermiculite, cat litter, or specialized spill pillows. acs.org For larger spills, a universal gelling agent could be used to immobilize the liquid and prevent it from contaminating soil and nearby water bodies. epa.gov

In Water: If the substance enters a water body and is insoluble and floats, containment booms can be used to limit the spread of the slick. mdpi.com

Recovery and Removal:

Once contained, the spilled material should be recovered. Absorbent materials saturated with the chemical should be collected and placed in suitable, labeled containers for disposal. acs.org

For spills on water, skimmers or other mechanical means can be used to remove the substance from the surface. mdpi.com The use of sorbents derived from natural fibers is also a viable option due to their biodegradability and low cost. mdpi.com

Disposal:

All cleanup materials and recovered chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste. acs.org Materials should be kept separate from normal trash. acs.org

Decontamination:

After the bulk of the spill has been removed, the affected area and any contaminated equipment should be decontaminated. acs.org

It is important to note that the use of chemical dispersants is a complex issue. While they can increase the rate of biodegradation of some organic materials, some dispersants are themselves toxic and can increase the toxicity of the spilled substance. epa.gov Therefore, their use should be carefully evaluated on a case-by-case basis.

Given that this compound is an ester, it may be susceptible to hydrolysis, particularly under acidic or basic conditions. While neutralization is a common strategy for acid or base spills, its applicability to an ester spill would depend on the specific circumstances and potential reaction byproducts. acs.org

Biotechnological Production and Biotransformation Pathways

Microbial Assimilation of Ethylene (B1197577) Glycol and Related Compounds

The ability of microorganisms to utilize ethylene glycol as a carbon and energy source is foundational to its use in biotechnology. researchgate.net Several natural metabolic pathways for ethylene glycol assimilation have been identified in bacteria. In aerobic organisms, the primary route involves the oxidation of ethylene glycol to glycolaldehyde, which is then further oxidized to glycolate and subsequently to glyoxylate. biorxiv.orgresearchgate.net Glyoxylate can then enter central carbon metabolism through routes like the glycerate pathway or the glyoxylate shunt. biorxiv.orggoogle.com

Another natural pathway, found in acetogens like Clostridium glycolicum, involves the dehydration of ethylene glycol to acetaldehyde, which is then converted to acetyl-CoA, a key metabolic precursor. biorxiv.org A third pathway, the β-hydroxyaspartate cycle (BHAC), offers an alternative route for assimilating the intermediate glyoxylate. biorxiv.orgbiorxiv.org These native pathways, while functional, are often targets for engineering to improve efficiency and direct carbon flux towards desired products.

Escherichia coli is a workhorse of metabolic engineering due to its well-characterized genetics and robust growth. springernature.com Researchers have successfully engineered E. coli to utilize ethylene glycol as a primary carbon source for the production of various chemicals. nih.govbiorxiv.org One proof-of-concept study demonstrated the conversion of ethylene glycol into valuable aromatic amino acids like L-tyrosine. nih.gov The engineered strain was capable of producing 2 g/L of L-tyrosine from 10 g/L of ethylene glycol, showcasing the potential of this feedstock. nih.gov

The metabolic pathway for ethylene glycol assimilation in engineered E. coli typically begins with its oxidation to glycolaldehyde. biorxiv.org This intermediate can then be channeled into central metabolism to serve as a building block for more complex molecules. biorxiv.orgnih.gov The orthogonality of the ethylene glycol utilization pathway to the native metabolism of E. coli simplifies the engineering of production pathways. biorxiv.org This has enabled the synthesis of not only aromatic amino acids but also other compounds like L-phenylalanine and p-coumaric acid from ethylene glycol. nih.govbiorxiv.org

Glycolate (glycolic acid) is a valuable chemical with applications in the cosmetic, textile, and food industries. nih.gov Metabolic engineering efforts have focused on developing efficient microbial routes to produce glycolate from ethylene glycol and other renewable feedstocks. nih.govnih.gov In one study, engineered E. coli achieved a glycolate titer of 10.4 g/L from ethylene glycol in a fed-batch bioreactor. nih.govscienceopen.com This was accomplished by optimizing the expression of key enzymes and controlling fermentation conditions, particularly oxygen concentration. nih.gov

Synthetic biology has also been employed to create novel, more efficient pathways for glycolate metabolism. nih.gov For instance, researchers have designed and implemented alternative photorespiratory pathways in tobacco plants to more efficiently process glycolate, a toxic byproduct of photosynthesis. nih.govconsensus.appillinois.edu One such pathway, utilizing genes from E. coli, converts glycolate to glycerate. nih.gov Another successful pathway used a green algal glycolate dehydrogenase and a plant malate synthase. nih.govplantae.org These synthetic routes have been shown to significantly increase biomass productivity, demonstrating the power of pathway engineering to enhance carbon assimilation. nih.govillinois.edu

| Organism | Feedstock | Product | Titer/Yield | Key Engineering Strategy |

|---|---|---|---|---|

| Escherichia coli | Ethylene Glycol | Glycolate | 10.4 g/L | Optimization of oxygen concentration and fed-batch strategy nih.govnih.govscienceopen.com |

| Gluconobacter oxydans | Ethylene Glycol | Glycolic Acid | 94.2 g/L | Extended fed-batch bioconversion researchgate.net |

| Escherichia coli | Glycerol (B35011) | Glycolate | 0.52 g/L | Novel biosynthetic pathway construction acs.org |

Metabolic Engineering and Synthetic Biology Approaches

The development of efficient microbial cell factories for converting ethylene glycol relies heavily on metabolic engineering and synthetic biology. nih.govresearchgate.net These disciplines provide the tools to rationally design and construct novel metabolic pathways, optimize existing ones, and fine-tune cellular regulation to maximize the production of desired compounds. nih.gov Strategies range from modifying the expression of single genes to the wholesale redesign of metabolic networks.

Synthetic pathways are often designed to be more efficient than their natural counterparts in terms of theoretical yields, thermodynamic favorability, and reduced enzyme costs. biorxiv.org By comparing natural and synthetic ethylene glycol assimilation pathways, researchers can identify optimal routes for specific bioproducts. biorxiv.org While synthetic pathways may offer higher yields, natural pathways can sometimes provide better orthogonality to the host's native metabolism. biorxiv.org

Fine-tuning the expression levels of key enzymes is a critical aspect of metabolic engineering. scispace.combiomatik.com In the context of ethylene glycol metabolism in E. coli, the enzymes propanediol oxidoreductase (FucO) and aldehyde dehydrogenase (AldA) play important roles. nih.govbiorxiv.org FucO, which has promiscuous activity towards ethylene glycol, catalyzes its initial oxidation to glycolaldehyde. biorxiv.orgbiorxiv.org AldA can then oxidize glycolaldehyde to glycolate. nih.gov

Overexpression of oxygen-tolerant variants of fucO and aldA has been a successful strategy for enhancing glycolate production from ethylene glycol in E. coli. nih.gov Optimization can also involve modifying the ribosomal binding sites or using different promoters to control the level of enzyme production. biomatik.comnih.gov For example, a single amino acid mutation (L7F) in FucO was shown to increase its activity more than 10-fold and improve the rate of furfural metabolism, a related aldehyde. nih.gov Such strategies ensure that metabolic flux is efficiently channeled through the desired pathway without creating bottlenecks or accumulating toxic intermediates.

While E. coli is a popular host, other microorganisms offer unique advantages for specific applications. Clostridium autoethanogenum is an acetogenic bacterium capable of utilizing C1 gases like carbon monoxide (CO) and carbon dioxide (CO2) as carbon sources through the Wood-Ljungdahl pathway. nih.govnih.gov This makes it an attractive platform for converting industrial waste gases into valuable chemicals. frontiersin.orgresearchgate.net

Genetic tools for C. autoethanogenum are becoming more advanced, enabling the design and implementation of de novo pathways for the production of non-native compounds. frontiersin.org For instance, researchers have successfully engineered this organism to produce isopropanol. frontiersin.org The core of its metabolism, the fixation of CO2 and CO into acetyl-CoA, provides a versatile starting point for synthesizing a wide range of chemicals. nih.govnih.gov By understanding the key enzymes of the Wood-Ljungdahl pathway, such as carbon monoxide dehydrogenase (CODH) and acetyl-CoA synthase (ACS), scientists can manipulate the carbon flow and redox balance to favor the production of specific target molecules from simple C1 feedstocks. nih.govnih.gov

| Organism | Primary Carbon Source(s) | Key Metabolic Pathway | Advantages | Example Products |

|---|---|---|---|---|

| Escherichia coli | Sugars, Glycerol, Ethylene Glycol | Glycolysis, Engineered Pathways | Well-characterized, extensive genetic tools, fast growth springernature.com | Aromatic amino acids, Glycolate, L-fucose nih.govnih.govnih.gov |

| Clostridium autoethanogenum | CO, CO2, H2 | Wood-Ljungdahl Pathway | Utilizes waste gases, potential for carbon-negative production nih.govfrontiersin.org | Ethanol, Acetate (B1210297), 2,3-butanediol, Isopropanol nih.govfrontiersin.org |

Bioreactor Design and Fermentation Process Optimization

Scaling up microbial production from the lab bench to an industrial scale requires careful consideration of bioreactor design and fermentation process optimization. microbenotes.com A bioreactor provides a controlled environment where factors such as temperature, pH, aeration, and nutrient supply can be precisely managed to achieve optimal microbial growth and product formation. microbenotes.commdpi.com

For aerobic processes, such as the conversion of ethylene glycol to glycolate by Gluconobacter oxydans or engineered E. coli, the aeration system is crucial. microbenotes.commdpi.com This includes the sparger, which introduces air or oxygen, and the impeller, which ensures proper mixing and distribution of gas bubbles throughout the culture medium. microbenotes.com The choice of bioreactor type, such as a stirred-tank reactor (STR) or a bubble column bioreactor (BCB), can also impact performance. researchgate.netmdpi.com

Fermentation strategies like fed-batch and continuous culture are often employed to enhance productivity and achieve high product titers. mdpi.com In a fed-batch process, the substrate is added incrementally to the bioreactor, which can help to avoid substrate inhibition and maintain optimal conditions for an extended period. researchgate.netmdpi.com For example, an extended fed-batch strategy with G. oxydans resulted in a glycolic acid concentration of 94.2 g/L from ethylene glycol. researchgate.net Two-stage biotransformation strategies, where cells are first grown to a high density and then transferred to a production medium, have also been used to increase the final product concentration of ethylene glycol from methanol (B129727). mdpi.com

Influence of Aeration and Carbon Source Orthogonality

Information regarding the influence of aeration and carbon source orthogonality on the biotechnological production of Ethylene glycol di-N-butyrate is not available in the reviewed scientific literature.

Enzymatic Biotransformations of Glycol Esters

The synthesis of glycol esters, such as this compound, can be effectively achieved through enzymatic biotransformations. This approach is considered a green alternative to conventional chemical synthesis, which often requires harsh conditions like high temperatures and the use of aggressive catalysts. Lipases are the most prominent enzymes employed for this purpose, catalyzing esterification and transesterification reactions with high selectivity under mild conditions.

Lipases, belonging to the hydrolase class of enzymes, can reverse their natural hydrolytic function in non-aqueous environments, enabling the formation of ester bonds. The enzymatic synthesis of esters offers several advantages, including lower energy consumption and reduced environmental impact.

The enzymatic production of glycol esters typically involves either the direct esterification of a glycol with a carboxylic acid or transesterification with another ester. For this compound, this would involve the reaction of ethylene glycol with butyric acid or a butyrate (B1204436) ester.

Key enzymes in this process include lipases from various microbial sources. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form, is one of the most widely studied and utilized lipases due to its high catalytic activity and stability. d-nb.info Other lipases, such as those from Thermomyces lanuginosus and porcine pancreas, have also been successfully used in the synthesis of various esters. researchgate.netlongdom.org

The efficiency of enzymatic glycol ester synthesis is influenced by several factors:

Temperature: Higher temperatures can increase the reaction rate, but excessive heat may lead to enzyme denaturation. researchgate.net

Substrate Molar Ratio: The ratio of the alcohol to the acyl donor can significantly affect the conversion efficiency.

Enzyme Concentration: A higher concentration of the biocatalyst generally leads to a faster reaction rate.

Water Content: In esterification, water is a byproduct, and its removal can shift the reaction equilibrium towards product formation.

Research on the enzymatic synthesis of analogous glycol esters provides valuable data on these parameters. For example, studies on the production of ethylene glycol monostearate and ethylene glycol diesters from used soybean cooking oil have demonstrated high conversion rates under optimized conditions. researchgate.netacs.org

Below are interactive data tables summarizing findings from research on the enzymatic synthesis of various glycol esters, which can be considered indicative for the synthesis of this compound.

Table 1: Research Findings on Enzymatic Synthesis of Glycol Esters

| Glycol Ester Product | Enzyme Used | Substrates | Key Findings |

| Ethylene glycol monostearate | Commercial immobilized lipases | Ethylene glycol, Stearic acid | Reaction conversions of around 100% were achieved under most tested conditions. The enzyme could be reused for up to four cycles with satisfactory results. acs.org |

| Ethylene glycol diesters | Thermomyces lanuginosus lipase (immobilized) | Ethylene glycol, Free fatty acids from soybean oil | Nearly full conversion was achieved at 65 °C with an ethylene glycol to free fatty acid molar ratio of 1:3 and 18% (w/w) biocatalyst. The biocatalyst retained approximately 37% of its activity after seven successive batches. researchgate.net |

| Ethyl butyrate | Candida rugosa lipase | Ethyl caprate, Butyric acid | The reaction followed a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. Lower temperatures were found to be favorable for the esterification reaction. nih.gov |

| Aliphatic esters of butyric acid | Porcine pancreas lipase | Butyric acid, Aliphatic alcohols (C4-C11) | The lipase from porcine pancreas was effective in catalyzing the synthesis of aliphatic esters. For lower alcohols, the conversion rate reached over 90%. |